
N-(1-Chloro-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Chloro-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a trifluoroethyl group, a chloro substituent, and a methylphenyl group attached to the imine nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine typically involves the reaction of 1-chloro-2,2,2-trifluoroethanol with 4-methylbenzylamine under dehydrating conditions. Common dehydrating agents include phosphorus oxychloride or thionyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Chloro-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products
Substitution: Corresponding substituted products (e.g., N-(1-amino-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine).
Reduction: Corresponding amine (e.g., N-(1-chloro-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanamine).
Oxidation: Corresponding carboxylic acid (e.g., 4-methylbenzoic acid).
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-Chloro-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Chloro-2,2,2-trifluoroethyl)-1-phenylmethanimine: Lacks the methyl group on the phenyl ring.
N-(1-Bromo-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine: Contains a bromo substituent instead of a chloro group.
N-(1-Chloro-2,2,2-trifluoroethyl)-1-(4-methoxyphenyl)methanimine: Contains a methoxy group on the phenyl ring instead of a methyl group.
Uniqueness
N-(1-Chloro-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine is unique due to the combination of its trifluoroethyl and chloro substituents, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
88708-74-1 |
|---|---|
Formule moléculaire |
C10H9ClF3N |
Poids moléculaire |
235.63 g/mol |
Nom IUPAC |
N-(1-chloro-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C10H9ClF3N/c1-7-2-4-8(5-3-7)6-15-9(11)10(12,13)14/h2-6,9H,1H3 |
Clé InChI |
DUPCTYMTRYYDKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=NC(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


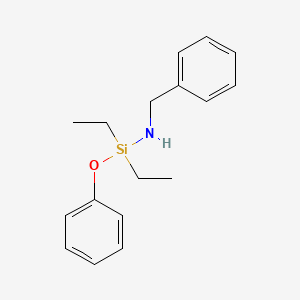
![4,4'-[(4-Bromophenyl)methylene]bis(3-methoxyaniline)](/img/structure/B14393186.png)
![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)

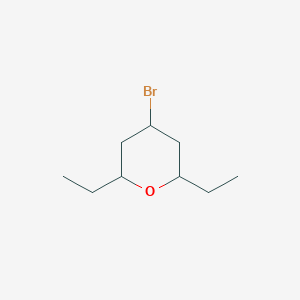
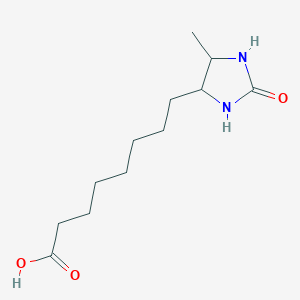




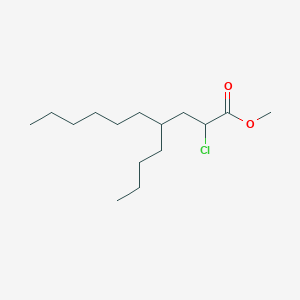
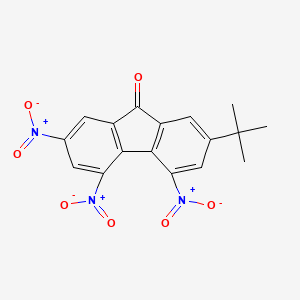
![2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate](/img/structure/B14393238.png)

